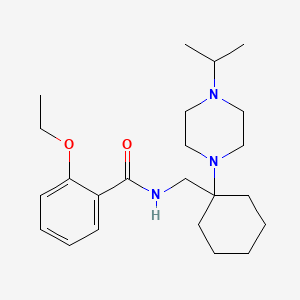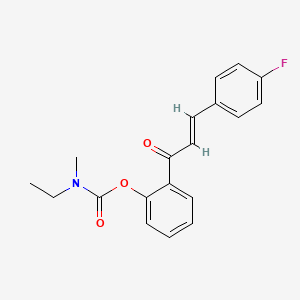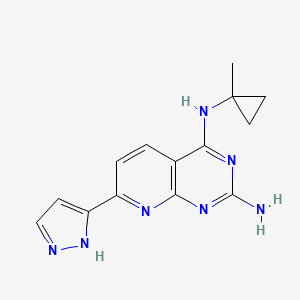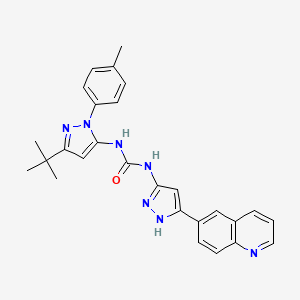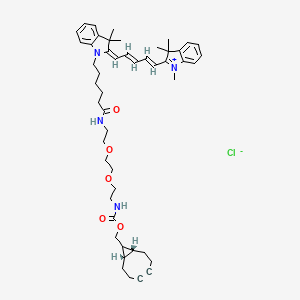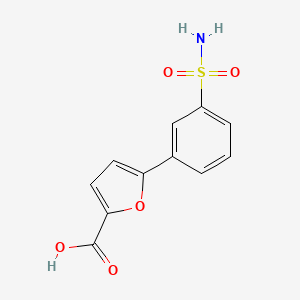
5-(3-sulfamoylphenyl)furan-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mab-SaS-IN-1 is a chemical compound with the molecular formula C11H9NO5S and a molecular weight of 267.26 g/mol . It is known for its role as an inhibitor of Mab-SaS, with an IC50 value of 2 μM . This compound is primarily used in research to study antibiosis by blocking iron uptake and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mab-SaS-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves a series of condensation reactions.
Functional group modifications: Introduction of specific functional groups through reactions such as nitration, sulfonation, or halogenation.
Industrial Production Methods
Industrial production of Mab-SaS-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled reaction conditions.
Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mab-SaS-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in Mab-SaS-IN-1 and the reaction conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Mab-SaS-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in inhibiting iron uptake and metabolism in bacterial cells.
Industry: Used in the development of new chemical processes and materials.
Wirkmechanismus
Mab-SaS-IN-1 exerts its effects by inhibiting the Mab-SaS enzyme, which is involved in iron uptake and metabolism in bacterial cells . The inhibition of this enzyme disrupts the bacterial iron homeostasis, leading to reduced bacterial growth and survival . The molecular targets include the active site of the Mab-SaS enzyme, where Mab-SaS-IN-1 binds and blocks its activity .
Vergleich Mit ähnlichen Verbindungen
Mab-SaS-IN-1 can be compared with other similar compounds that inhibit bacterial iron metabolism. Some of these compounds include:
Deferoxamine: A siderophore that chelates iron and inhibits bacterial growth.
Deferiprone: Another iron chelator used in medical applications.
Ciprofloxacin: An antibiotic that also affects bacterial iron metabolism.
Uniqueness
Mab-SaS-IN-1 is unique due to its specific inhibition of the Mab-SaS enzyme with a relatively low IC50 value, making it a potent inhibitor . Its ability to block iron uptake and metabolism specifically in bacterial cells without affecting human cells adds to its uniqueness and potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
773869-38-8 |
|---|---|
Molekularformel |
C11H9NO5S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
5-(3-sulfamoylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
GPOLQEMETAGELB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


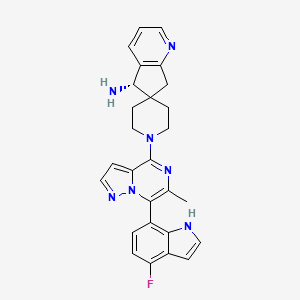
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
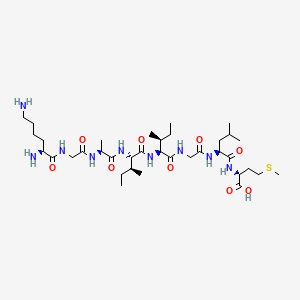
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

